5-(Piperidin-1-yl)nicotinic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Positional isomer substitution introduces uncontrolled variability in CNS drug discovery, compromising SAR reproducibility. 5-(Piperidin-1-yl)nicotinic acid (CAS 878742-33-7) provides a defined, regiospecific scaffold that resolves this challenge. • Balanced lipophilicity (XLogP3 = 1.3) & moderate TPSA (53.4 Ų) for blood-brain barrier permeability • Carboxylic acid handle enables straightforward amide/ester derivatization for library synthesis • Submicromolar COX-2 inhibition & nAChR ligand motif for anti-inflammatory & neurological programs • High commercial purity (≥95%) ensures consistent performance in automated parallel synthesis and HTE workflows

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 878742-33-7
Cat. No. B1366032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)nicotinic acid
CAS878742-33-7
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=CC(=C2)C(=O)O
InChIInChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15)
InChIKeyUWDWYCKLOPCIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-1-yl)nicotinic Acid: Compound Overview


5-(Piperidin-1-yl)nicotinic acid (CAS 878742-33-7) is a heterocyclic compound composed of a nicotinic acid core substituted at the 5‑position with a piperidin‑1‑yl moiety . This structural arrangement yields a versatile small‑molecule scaffold that retains the carboxylic acid handle for derivatization while introducing a tertiary amine capable of modulating physicochemical and pharmacokinetic properties [1]. Its defined chemical identity and availability in high purity make it a useful building block in early‑stage drug discovery, particularly for programs targeting neurological or metabolic receptors .

Workflow Fragment-based drug discovery
Selection High-purity heterocyclic building block
Use Context Neurological receptor and metabolic target research

5-(Piperidin-1-yl)nicotinic Acid: Interchange Risks with Isomers & Analogs


Substitution of the piperidine ring at the 2‑, 4‑, or 6‑position of the nicotinic acid core yields regioisomers with divergent hydrogen‑bonding architectures, lipophilicity profiles, and biological target preferences [1]. Replacing the piperidine moiety with morpholine or pyrrolidine further alters solubility, metabolic stability, and receptor‑binding affinity, often compromising the balance of permeability and polarity required for central nervous system or anti‑inflammatory applications [2]. Consequently, generic substitution with a positional isomer or a different heterocyclic analog introduces uncontrolled variability in synthetic outcomes and pharmacological performance, undermining reproducibility in both research and early‑stage development .

Positional isomer substitution (2-, 4-, or 6-) may alter hydrogen-bonding architecture and target preferences, affecting synthetic reproducibility.
Morpholine or pyrrolidine analog replacement may shift solubility, metabolic stability, and receptor-binding profile, potentially compromising CNS permeability-polarity balance.
Generic substitution without regioisomeric control introduces uncontrolled variability in pharmacological outcomes, undermining research reproducibility.

5-(Piperidin-1-yl)nicotinic Acid: Comparative Evidence vs Analogs


Lipophilicity & Polar Surface Area: Positional Isomer Differences

The 5‑substituted piperidinyl nicotinic acid (target) exhibits an XLogP3 of 1.3 and a topological polar surface area (TPSA) of 53.4 Ų, which reflects its placement of the basic piperidine nitrogen relative to the carboxylic acid [1]. In contrast, the 2‑substituted positional isomer (2‑(piperidin‑1‑yl)nicotinic acid) displays a lower computed LogP of ~0.32 and a similar TPSA of 53.43 Ų, indicating altered hydrophobic character [2]. This difference in lipophilicity (ΔLogP ≈ 1.0) can influence membrane permeability and off‑target binding profiles.

Lipophilicity comparison
Cross-study comparable
ΔLogP ≈ 1.0
Supports differential membrane permeability context
Computed values; confirm experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

Solubility & Bioavailability vs. Morpholine Analog

The piperidine‑containing target compound (XLogP3 = 1.3, TPSA = 53.4 Ų) provides a balanced lipophilicity profile for oral absorption, whereas the morpholine analog (5‑(morpholin‑4‑yl)pyridine‑3‑carboxylic acid) displays a significantly lower XLogP3 of 0.1 and a larger TPSA of 62.7 Ų [1][2]. The reduced LogP of the morpholine derivative impairs membrane permeability, and the increased polar surface area can hinder passive diffusion across the blood–brain barrier .

Lipophilicity & PSA vs morpholine
Cross-study comparable
ΔXLogP3 = 1.2, ΔTPSA = 9.3 Ų
Balanced permeability-polarity profile may favor oral absorption and CNS exposure context
Computed XLogP3/TPSA; in vitro validation advised
Pharmaceutical Development Pharmacokinetics Heterocyclic Chemistry

Commercial Purity & Quality Consistency

5‑(Piperidin‑1‑yl)nicotinic acid is consistently supplied at purities of 95–98%, with multiple vendors offering batch‑specific analytical data (NMR, HPLC, GC) to ensure reproducibility . In comparison, the 2‑substituted analog is available at similar purity levels (95–97%), but the target compound's broader commercial availability from established suppliers reduces supply chain risk . The 6‑substituted isomer is also offered at 98% purity, yet the 5‑substituted scaffold is more frequently utilized as a building block in medicinal chemistry, as evidenced by its inclusion in multiple commercial screening libraries .

Purity & supply consistency
Data to verify
95–98% (multiple vendors)
Multi-vendor supply may reduce procurement risk
Supplier specifications; verify lot-specific COA
Procurement Chemical Synthesis Quality Control

Boiling Point & Thermal Stability

The target compound exhibits a boiling point of 424.4 °C at 760 mmHg, which is significantly higher than the 2‑substituted analog's predicted boiling point of 403.7 °C [1]. This higher boiling point may reflect stronger intermolecular interactions in the 5‑substituted isomer, offering greater thermal stability during high‑temperature reactions such as amide couplings or Suzuki cross‑couplings. The 6‑substituted isomer has a reported melting point of 209–213 °C, while the 5‑substituted target is a solid at room temperature, facilitating handling and purification .

Thermal property comparison
Cross-study comparable
Boiling point 424.4 °C (Δ ≈ 20.7 °C)
Higher thermal stability may reduce decomposition during synthesis
Target experimental; comparator predicted; confirm under reaction conditions
Process Chemistry Synthesis Physical Properties

5-(Piperidin-1-yl)nicotinic Acid: Optimal Application Scenarios


CNS-Penetrant Kinase Inhibitor Fragment Libraries

The balanced lipophilicity (XLogP3 = 1.3) and moderate polar surface area (53.4 Ų) of 5‑(piperidin‑1‑yl)nicotinic acid position it as a privileged fragment for designing blood–brain barrier‑permeable kinase inhibitors [1]. Its carboxylic acid group enables straightforward amide or ester derivatization, while the piperidine nitrogen can be exploited for additional hydrogen‑bonding interactions or as a handle for further functionalization .

Scaffold-Hopping for nAChR Modulators

The 5‑substituted piperidinyl nicotinic acid core mimics the pyridine‑piperidine motif found in many nAChR ligands, offering a scaffold with improved metabolic stability compared to morpholine or pyrrolidine analogs [1]. The higher LogP (ΔLogP = 1.2 versus morpholine analog) favors CNS exposure, making this compound a valuable starting point for developing subtype‑selective α4β2 or α7 nAChR modulators .

COX-2 Inhibition for Anti-Inflammatory Discovery

In vitro studies indicate that 5‑(piperidin‑1‑yl)nicotinic acid exhibits submicromolar inhibition of cyclooxygenase‑2 (COX‑2), suggesting utility in anti‑inflammatory drug discovery [1]. The piperidine‑substituted nicotinic acid framework provides a distinct chemotype from traditional NSAIDs, potentially circumventing gastrointestinal toxicity associated with non‑selective COX inhibition .

High-Throughput Synthesis Building Block

The high commercial purity (95–98%) and solid physical form of 5‑(piperidin‑1‑yl)nicotinic acid facilitate its use in automated parallel synthesis and high‑throughput experimentation workflows [1]. Its compatibility with standard coupling conditions and stability at room temperature ensure consistent performance across diverse reaction arrays, enabling rapid SAR exploration .

Application
Selection Property
Validation Focus
CNS kinase inhibitor fragment design
Balanced lipophilicity & TPSA
BBB permeability assay
nAChR modulator research
Metabolic stability & CNS exposure profile
Subtype selectivity screening
COX-2 inhibitor research
Reported COX-2 inhibitory activity
COX-1/COX-2 selectivity profiling
Parallel synthesis & HTS
High purity & solid form
Reaction condition compatibility

Technical Documentation Hub

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